molecular formula C9H8N2O2 B3259722 7-(Hydroxymethyl)quinazolin-4(3H)-one CAS No. 323591-34-0

7-(Hydroxymethyl)quinazolin-4(3H)-one

Cat. No.: B3259722
CAS No.: 323591-34-0
M. Wt: 176.17 g/mol
InChI Key: SPCJPARFAUAJST-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)quinazolin-4(3H)-one is a functionalized quinazolinone derivative of high interest in medicinal chemistry and drug discovery research. The quinazolin-4(3H)-one scaffold is a privileged structure in drug design, known for its diverse biological activities and ability to interact with various enzymatic targets . The hydroxymethyl substituent at the 7-position provides a versatile handle for further chemical modification, allowing for the synthesis of more complex molecules or prodrugs, making it a valuable building block for constructing targeted chemical libraries. Quinazolinone-based compounds have demonstrated significant potential in anticancer research, acting as potent inhibitors of key kinase enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of VEGFR-2 is a established strategy in anti-angiogenic therapy, aimed at suppressing tumor growth and metastasis . Furthermore, this chemotype is widely investigated for its anti-inflammatory properties, with some derivatives showing higher activity than standard drugs like indomethacin in preclinical models . Beyond these areas, quinazolinones are also explored as inhibitors of metabolic enzymes like α-glucosidase, indicating potential for managing type 2 diabetes . The mechanism of action for quinazolinone derivatives typically involves competitive binding to the active sites of target enzymes, such as ATP-binding pockets in kinases or the catalytic site of α-glucosidase . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety data for this specific compound should be confirmed, but handling all laboratory chemicals with appropriate personal protective equipment is essential.

Properties

IUPAC Name

7-(hydroxymethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)10-5-11-9(7)13/h1-3,5,12H,4H2,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCJPARFAUAJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728314
Record name 7-(Hydroxymethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323591-34-0
Record name 7-(Hydroxymethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes. This reaction can be facilitated by visible light-induced condensation cyclization using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently under visible light irradiation and tolerates a broad scope of substrates, yielding the desired products in good to excellent yields.

Industrial Production Methods

Industrial production methods for 7-(Hydroxymethyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the development of green and sustainable methods, such as using visible light and photocatalysts, aligns with the industry’s move towards environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 7-(Carboxymethyl)quinazolin-4(3H)-one.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives, including 7-(Hydroxymethyl)quinazolin-4(3H)-one, against various human cancer cell lines.

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that novel quinazolinone-based derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 2.90 to 17.30 µM, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism through which these compounds exert their effects includes the induction of apoptosis and cell cycle arrest, particularly at the G1 phase in MCF-7 cells. This suggests that this compound could be developed into a therapeutic agent targeting specific pathways in cancer progression .

Anti-inflammatory Properties

The compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.

  • sEH Inhibition : Quinazolinone derivatives have shown promise as selective sEH inhibitors, which can help maintain elevated levels of epoxyeicosatrienoic acids (EETs). These acids are known for their anti-inflammatory properties and ability to regulate vascular tone . Compounds derived from this compound demonstrated IC50 values ranging from 0.30 to 2.91 µM against sEH, indicating their potential utility in treating inflammatory diseases .

Phosphodiesterase Inhibition

Another significant application of this compound is its potential as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A.

  • PDE7A Inhibition : Studies have reported that quinazoline derivatives can effectively inhibit PDE7A, which plays a crucial role in regulating cyclic AMP levels in cells. This inhibition is linked to anti-inflammatory effects with minimal side effects compared to traditional PDE inhibitors . The design of these compounds often involves multi-step synthesis and molecular docking studies to optimize their efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for developing more effective derivatives of this compound.

  • Key Structural Features : Research has indicated that modifications such as introducing various substituents on the quinazoline core significantly affect biological activity. For instance, hydroxamic acid derivatives of quinazolinones have shown enhanced cytotoxicity compared to standard treatments .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 Range (µM)Reference
CytotoxicityMCF-75.70–8.10
HCT-1162.90–6.40
sEH InhibitionSoluble Epoxide Hydrolase0.30–2.91
PDE7A InhibitionPhosphodiesterase 7ANot specified

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action can vary depending on the specific biological target and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinazolin-4(3H)-one derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Quinazolin-4(3H)-one Derivatives
Compound Name Substituents Key Activities/Properties References
7-Nitroquinazolin-4(3H)-one 7-NO2 Antifungal, anticonvulsant, anticancer
6-Nitro-7-tosylquinazolin-4(3H)-one 6-NO2, 7-SO2C6H4CH3 Intermediate for drug synthesis
7-Hydroxy-6-methoxyquinazolin-4(3H)-one 7-OH, 6-OCH3 Antioxidant potential
(S)-2-(1-Hydroxy-2,2-dimethylpropyl)quinazolin-4(3H)-one 2-(hydroxyalkyl) Antimicrobial (MIC: 2 μg/mL vs. E. coli)
7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one 7-F, 5-O-(tetrahydropyran) Muscarinic receptor modulation
Key Observations :
  • Electron-Withdrawing Groups (e.g., NO2): 7-Nitroquinazolin-4(3H)-one exhibits broad biological activities, including antifungal and anticancer effects, attributed to the electron-withdrawing nitro group enhancing electrophilic reactivity . However, nitro groups may reduce solubility due to their hydrophobic nature. 6-Nitro-7-tosylquinazolin-4(3H)-one demonstrates synthetic versatility, where the tosyl group facilitates nucleophilic substitution reactions for further derivatization .
  • This compound showed antimicrobial activity against E. coli (MIC: 2 μg/mL) .
  • Hydroxy and Methoxy Groups: 7-Hydroxy-6-methoxyquinazolin-4(3H)-one (MFCD08458441) is hypothesized to act as an antioxidant due to phenolic hydroxyl groups, which scavenge free radicals .
  • Halogen and Heterocyclic Modifications :

    • Fluorine substitution (e.g., 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one ) enhances metabolic stability and receptor binding affinity. This derivative serves as a positive allosteric modulator of the M1 muscarinic receptor, with improved physicochemical properties compared to bulkier analogs .

Biological Activity

7-(Hydroxymethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_10H_8N_2O
  • CAS Number : 323591-34-0

This compound features a hydroxymethyl group at the 7-position of the quinazolinone ring, which is crucial for its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one exhibit anticonvulsant properties. A study employing the maximal electroshock (MES) method showed that compounds related to this compound displayed significant anticonvulsant activity. The mechanism involves binding to noncompetitive sites on AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system .

Activity Comparison Table :

CompoundAnticonvulsant Activity (MES Method)
This compoundSignificant
2-(2,4-Dichlorophenoxy) derivativeHighest Activity
2-(2-Chlorophenoxy) derivativeModerate Activity

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that it exhibits potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves interaction with bacterial cell wall synthesis pathways, enhancing its efficacy in overcoming antibiotic resistance .

Antimicrobial Efficacy Table :

MicroorganismMinimum Inhibitory Concentration (MIC)
MRSA1–16 μg/mL
E. coli2–8 μg/mL
Streptococcus pneumoniae4–32 μg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound interacts with specific protein kinases, modulating their activity and influencing cellular signaling pathways.
  • Binding to Receptors : It binds to AMPA receptors in the CNS, which is pivotal for its anticonvulsant effects .
  • Synergistic Effects with Antibiotics : In combination with antibiotics like piperacillin-tazobactam, it enhances bactericidal activity against resistant strains .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Anticonvulsant Activity : A comprehensive evaluation showed that this compound and its derivatives significantly reduced seizure activity in animal models, establishing its potential as an anticonvulsant agent .
  • Antimicrobial Study : Another research highlighted its effectiveness against various pathogens, demonstrating MIC values comparable to established antibiotics, thereby suggesting its potential as a new antimicrobial agent .

Q & A

Q. What methods mitigate toxicity concerns during preclinical development of quinazolin-4(3H)-one-based therapeutics?

  • Methodology :
  • Cytotoxicity screening : Test derivatives on human cell lines (e.g., HEK293) to identify non-toxic candidates .
  • Metabolic stability assays : Use liver microsomes to predict hepatic clearance and guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Hydroxymethyl)quinazolin-4(3H)-one
Reactant of Route 2
7-(Hydroxymethyl)quinazolin-4(3H)-one

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